molecular formula C24H23N5O2S B2570478 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941948-85-2

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2570478
CAS No.: 941948-85-2
M. Wt: 445.54
InChI Key: SHXZGZICQSTOCE-UHFFFAOYSA-N
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Description

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising a thiazolo[4,5-d]pyridazin-4(5H)-one core, a phenyl substituent, and a 4-phenylpiperazine moiety linked via a keto-ethyl spacer. The presence of the 4-phenylpiperazine group is a notable structural feature, as this pharmacophore is frequently found in compounds with demonstrated biological activity. Specifically, derivatives containing the 4-methyl-5-[2-(4-phenyl-1-piperazinyl)-ethyl] thiazole structure have been investigated and shown to possess potent alpha-adrenergic blocking (antagonist) properties . Compounds with this activity profile are relevant for urological research, particularly in studying conditions related to functional dysurias linked to sympathetic nervous system hyperactivity . As a thiazolo[4,5-d]pyridazine derivative, this compound belongs to a class of heterocycles known for diverse biological activities, making it a valuable scaffold for exploring new therapeutic agents. It is supplied exclusively for non-human research applications. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-17-25-22-23(32-17)21(18-8-4-2-5-9-18)26-29(24(22)31)16-20(30)28-14-12-27(13-15-28)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXZGZICQSTOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H28N6O2S
  • Molecular Weight : 464.58 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of a piperazine moiety is often associated with antimicrobial effects against various pathogens.

Biological Activity Overview

Activity TypeDescription
AntitumorInduces apoptosis in cancer cell lines; inhibits proliferation.
AntimicrobialExhibits activity against bacterial strains and protozoa.
NeuropharmacologicalPotential effects on neurotransmitter systems due to piperazine structure.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study evaluating derivatives of thiazolo-pyridazines indicated that modifications in the structure significantly enhanced cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis was linked to its capacity to activate caspase pathways .
  • Antimicrobial Activity :
    • Research on similar thiazolo derivatives demonstrated promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, indicating effective antibacterial properties .
  • Neuropharmacological Studies :
    • Compounds with a piperazine ring have been shown to influence serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • The thiazolo ring contributes to antitumor properties.
  • The piperazine moiety enhances binding affinity to neurotransmitter receptors.
  • Modifications at the phenyl groups can alter lipophilicity and bioavailability.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to thiazolo[4,5-d]pyridazinones exhibit significant anticancer properties. For instance, a series of derivatives were synthesized and tested for their efficacy against different cancer cell lines. These studies highlighted that modifications in the thiazole and pyridazinone frameworks can enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that derivatives of thiazolo[4,5-d]pyridazinones possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. Specifically, the presence of the piperazine moiety is associated with anxiolytic and antidepressant activities. Studies have demonstrated that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of thiazolo[4,5-d]pyridazinones have been well documented. Various derivatives have shown effectiveness in reducing pain and inflammation in animal models, suggesting potential therapeutic applications in treating conditions such as arthritis and neuropathic pain .

Case Study 1: Anticancer Evaluation

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo[4,5-d]pyridazinones and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various thiazolo[4,5-d]pyridazinones. The results showed that some compounds had comparable efficacy to standard antibiotics, making them candidates for further investigation as novel antimicrobial agents .

Case Study 3: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of a thiazolo[4,5-d]pyridazinone derivative on anxiety-like behavior in rodent models. The findings revealed significant anxiolytic effects at specific dosages, suggesting that this class of compounds could be explored for developing new treatments for anxiety disorders .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name (Core Structure) Key Substituents Hypothesized Impact on Properties Reference
Target compound (Thiazolo[4,5-d]pyridazin-4(5H)-one) 2-methyl, 7-phenyl, 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) - Phenylpiperazine: CNS receptor binding
- Methyl/phenyl: Moderate solubility and stability
Fig. 18 (Thiazolo[4,5-d]pyrimidin-7(6H)-one) 6-ethyl, 3-phenyl, 2-thioxo, 5-(2-oxo-2-(p-tolyl)ethylthio) - p-Tolyl: Increased lipophilicity
- Thioxo: Reduced metabolic stability
Fig. 19 (Thiazolo[4,5-d]pyrimidin-7(6H)-one) 5-(2-(4-chlorophenyl)-2-oxoethylthio), 6-methyl, 3-phenyl, 2-thioxo - 4-Chlorophenyl: Enhanced halogen bonding
- Thioether: Susceptibility to oxidation
Fig. 20 (Imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine) Fused imidazo-triazolo-pyrimidine core - Nitrogen-rich core: High polarity
- Potential kinase inhibition due to planar structure

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyridazinone core (vs. pyrimidinone in Figs. Fig. 20’s imidazo-triazolo-pyrimidine core introduces additional nitrogen atoms, likely enhancing water solubility but limiting blood-brain barrier permeability .

Substituent Effects :

  • Phenylpiperazine (Target) vs. Halogenated Aromatics (Figs. 18–19) : The phenylpiperazine group may confer affinity for aminergic receptors (e.g., 5-HT1A), whereas 4-chlorophenyl (Fig. 19) could improve selectivity for parasitic or bacterial targets.
  • Thioxo vs. Oxo Groups : The thioxo group in Figs. 18–19 (vs. oxo in the target) may reduce metabolic stability due to susceptibility to glutathione-mediated cleavage .

Pharmacokinetic Predictions :

  • The target compound’s methyl and phenyl groups balance lipophilicity, suggesting moderate oral bioavailability. In contrast, Fig. 18’s p-tolyl and ethyl substituents may increase logP, risking hepatotoxicity.
  • Fig. 20’s polar core likely limits CNS penetration, making it more suitable for peripheral targets.

Research Findings and Limitations

  • Target Compound: No in vivo data is available, but molecular docking studies suggest strong interactions with serotonin receptors (hypothesized EC50: ~50 nM) .
  • Fig. 18–19 Compounds: Limited to synthetic reports; biological evaluations are absent. Structural analogs with thioxo groups show moderate antibacterial activity (MIC: 8–16 µg/mL) in unrelated studies.
  • Fig. 20 : Imidazo-triazolo-pyrimidine derivatives are reported as kinase inhibitors (e.g., JAK2 IC50: 10 nM), though this specific analog remains untested .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, often starting with a thiazolo[4,5-d]pyridazinone core. Critical steps include:

  • Acylation : Introducing the 4-phenylpiperazine moiety via coupling reactions under basic conditions (e.g., using acyl chlorides) .
  • Cyclization : Optimizing temperature and catalysts (e.g., POCl₃ for cyclizing thiosemicarbazones) to minimize by-products .
  • Purification : Column chromatography or recrystallization to isolate the target compound from impurities like unreacted intermediates . Yield improvement strategies include adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions, particularly distinguishing between thiazole and pyridazine protons .
  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and gradient elution (water/acetonitrile) for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula, especially for detecting trace impurities .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Kinase or phosphodiesterase assays using fluorescence-based substrates (e.g., ATPase activity measurement) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target affinity?

  • Core Modifications : Replace the thiazolo[4,5-d]pyridazinone scaffold with imidazo[4,5-d]pyridazinone to alter steric and electronic properties .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to improve binding to hydrophobic enzyme pockets .
  • Piperazine Substitution : Test 4-(4-chlorophenyl)piperazine analogs to evaluate impact on CNS penetration or off-target effects .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Impurity Profiling : Use HPLC-MS to identify impurities (e.g., diastereomers or degradation products) that may skew results .
  • Dose-Response Validation : Perform IC₅₀/EC₅₀ curves in triplicate across multiple cell lines to confirm reproducibility .

Q. What computational strategies predict binding modes and metabolic stability?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .
  • ADMET Prediction : SwissADME or pkCSM to assess logP, CYP450 inhibition, and bioavailability .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation of piperazine) .

Q. How can analogs be designed to improve metabolic stability without compromising activity?

  • Prodrug Strategies : Introduce ester or amide prodrug moieties (e.g., ethyl oxalyl groups) to enhance solubility and slow hepatic clearance .
  • Isosteric Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP-mediated oxidation .
  • Deuterium Incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions to prolong half-life .

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